molecular formula C9H8ClNO B102610 4-(2-Chloro-1-hydroxyethyl)benzonitrile CAS No. 16508-11-5

4-(2-Chloro-1-hydroxyethyl)benzonitrile

Cat. No.: B102610
CAS No.: 16508-11-5
M. Wt: 181.62 g/mol
InChI Key: UPWAICDFHVIIRY-UHFFFAOYSA-N
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Description

4-(2-Chloro-1-hydroxyethyl)benzonitrile is a substituted benzonitrile derivative characterized by a chloro-hydroxyethyl moiety at the para position of the benzene ring. The compound combines a nitrile group with a polar 2-chloro-1-hydroxyethyl substituent, which likely influences its solubility, reactivity, and biological interactions.

Properties

CAS No.

16508-11-5

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-(2-chloro-1-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H8ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2

InChI Key

UPWAICDFHVIIRY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(CCl)O

Canonical SMILES

C1=CC(=CC=C1C#N)C(CCl)O

Synonyms

Benzonitrile, 4-(2-chloro-1-hydroxyethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Predicted Properties for this compound :

  • Higher solubility in polar solvents than chloro- or trifluoroethoxy analogs due to the hydroxyl group.
  • Potential thermal instability compared to fully halogenated derivatives.

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